3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride
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Overview
Description
3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, which is known for its versatility in medicinal chemistry, and a dihydropyrazinone core, which contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride typically involves the reaction of a morpholine derivative with a suitable pyrazinone precursor. One common method includes the reaction of 2-chloroethylmorpholine with 2-amino-3-chloropyrazinone under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-{[2-(morpholin-4-yl)ethyl]amino}propanenitrile: Similar in structure but with a nitrile group instead of the pyrazinone core.
2-{[2-(morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a pyridine ring instead of the pyrazinone core.
4-(2-Aminoethyl)morpholine: Lacks the pyrazinone core and has a simpler structure.
Uniqueness
3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride is unique due to its combination of the morpholine ring and the dihydropyrazinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17ClN4O2 |
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Molecular Weight |
260.72 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethylamino)-1H-pyrazin-2-one;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c15-10-9(11-1-2-13-10)12-3-4-14-5-7-16-8-6-14;/h1-2H,3-8H2,(H,11,12)(H,13,15);1H |
InChI Key |
CLOJOUNJSLZNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC=CNC2=O.Cl |
Origin of Product |
United States |
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